acetic acid;S-methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;S-methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanethioate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes both acetic acid and a thioate group, making it a valuable molecule in synthetic chemistry and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;S-methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanethioate typically involves multiple steps. One common method includes the reaction of acetic anhydride with hydrogen sulfide to produce thioacetic acid, which is then further reacted with specific amino acids under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;S-methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanethioate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where the thioate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
Acetic acid;S-methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanethioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce thioate groups into molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which acetic acid;S-methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanethioate exerts its effects involves interactions with specific molecular targets. These interactions can lead to the inhibition of enzymes or modification of proteins, affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thioacetic acid: Similar in structure but lacks the amino and diaminomethylideneamino groups.
Methyl jasmonate: Shares some functional groups but differs significantly in overall structure and applications.
Uniqueness
Acetic acid;S-methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanethioate is unique due to its combination of acetic acid and thioate groups, along with the presence of amino and diaminomethylideneamino groups. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C9H20N4O3S |
---|---|
Molekulargewicht |
264.35 g/mol |
IUPAC-Name |
acetic acid;S-methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanethioate |
InChI |
InChI=1S/C7H16N4OS.C2H4O2/c1-13-6(12)5(8)3-2-4-11-7(9)10;1-2(3)4/h5H,2-4,8H2,1H3,(H4,9,10,11);1H3,(H,3,4)/t5-;/m0./s1 |
InChI-Schlüssel |
MGVBQHIZQGEMMC-JEDNCBNOSA-N |
Isomerische SMILES |
CC(=O)O.CSC(=O)[C@H](CCCN=C(N)N)N |
Kanonische SMILES |
CC(=O)O.CSC(=O)C(CCCN=C(N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.